molecular formula C8H5BrClFO2 B13717005 3'-Bromo-6'-fluoro-2'-hydroxyphenacyl chloride

3'-Bromo-6'-fluoro-2'-hydroxyphenacyl chloride

Cat. No.: B13717005
M. Wt: 267.48 g/mol
InChI Key: RCNKQQLNVWXKCW-UHFFFAOYSA-N
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Description

3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is often utilized in various chemical reactions and has significant applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and fluorination of a phenacyl chloride precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can lead to the formation of corresponding quinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable intermediates and products. These interactions can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of both bromine and fluorine atoms, along with a hydroxyl group, makes it particularly useful in selective chemical transformations and research applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(3-bromo-6-fluoro-2-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-4-1-2-5(11)7(8(4)13)6(12)3-10/h1-2,13H,3H2

InChI Key

RCNKQQLNVWXKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CCl)O)Br

Origin of Product

United States

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